5H-chromeno[2,3-b]pyridin-5-ol
Overview
Description
5H-Chromeno[2,3-b]pyridine derivatives are a series of the most important compounds of chromenes with industrial, biological, and medicinal properties . These compounds are known as the privileged medicinal scaffold .
Synthesis Analysis
5H-Chromeno[2,3-b]pyridine can be synthesized by different methods such as multicomponent reactions (MCRs), Multicomponent coupling reactions (MCCRs), pot, atom, and step economy (PASE) . A significant reaction for the synthesis of 5H-chromeno[2,3-b]pyridines includes two-component reactions, three-component reactions, four-component reactions, and multi-step reactions .Molecular Structure Analysis
The structure of synthesized 5H-Chromeno[2,3-b]pyridines was confirmed by 2D-NMR spectroscopy . Such a rigid geometry of synthesized compounds is desired to minimize non-radiative energy losses in OLEDs .Chemical Reactions Analysis
Oxidative cyclization is one of the most significant reactions in organic synthesis . The synthesis of previously unknown benzo[b]chromeno[4,3,2-de][1,6]naphthyridines via intermolecular oxidative cyclization of 5-(2-hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridines in formic acid has been proposed .Scientific Research Applications
Synthesis and Structural Properties
- 5H-Chromeno[2,3-b]pyridines have garnered attention due to their industrial, biological, and medicinal properties. A study outlined the synthesis of a chromeno[2,3-b]pyridine derivative using a multicomponent reaction, emphasizing its good yield and comprehensive structural confirmation through various spectroscopic methods. This highlights the compound's relevance in chemical synthesis and structural analysis (Ryzhkova et al., 2023).
Versatile Synthesis Methods
- The compound's importance in medicinal chemistry is further underscored by a review article focusing on various synthesis methods like multicomponent reactions and their applications in creating biologically active compounds. This highlights the versatility of 5H-chromeno[2,3-b]pyridines in different chemical synthesis techniques (Ramazani et al., 2022).
Biomedical Applications and Molecular Docking
- A study on the synthesis of 5-C substituted chromeno[2,3-b]pyridine-3-carbonitriles demonstrated their potential biomedical applications. The molecular docking studies with mitogen-activated protein kinase suggest potential biological interactions, underscoring the compound's relevance in biomedical research (Vereshchagin et al., 2017).
Corrosion Inhibition
- The compound has also been studied for its application in corrosion inhibition. Research on chromeno[2,3-b]pyridine derivatives showed their effectiveness as corrosion inhibitors, demonstrating the compound's potential in industrial applications (Verma et al., 2016).
Green Chemistry Applications
- Another study emphasized the use of dimethyl sulfoxide in the synthesis of 5H-chromeno[2,3-b]pyridine derivatives, showcasing the compound's role in green chemistry and eco-friendly synthesis methods (Ryzhkova et al., 2021).
Environmental Impact
- Research on chromenopyridine derivatives as environmentally friendly corrosion inhibitors further highlights the compound's significance in environmentally conscious applications (Ansari et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5H-chromeno[2,3-b]pyridin-5-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-11-8-4-1-2-6-10(8)15-12-9(11)5-3-7-13-12/h1-7,11,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOGEKWDLGLKQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=C(O2)N=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10986326 | |
Record name | 5H-[1]Benzopyrano[2,3-b]pyridin-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10986326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5H-chromeno[2,3-b]pyridin-5-ol | |
CAS RN |
6722-09-4 | |
Record name | AH 6696 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006722094 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5H-[1]Benzopyrano[2,3-b]pyridin-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10986326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5H-(1)-Benzopyrano(2,3-b)-pyridin-5-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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